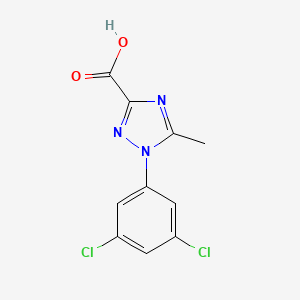

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Übersicht

Beschreibung

1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

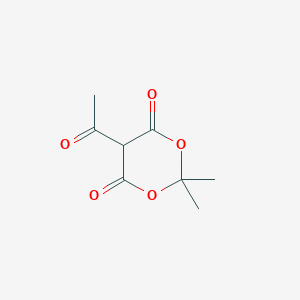

Die Synthese von 1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE kann über verschiedene Syntheserouten erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von 3,5-Dichlorbenzonitril mit Hydrazinhydrat zur Bildung von 3,5-Dichlorphenylhydrazin. Dieses Zwischenprodukt wird dann mit Ethylacetoacetat umgesetzt, um die gewünschte Triazolverbindung zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise das Rückflussköcheln der Reaktanten in Ethanol unter Zugabe einer katalytischen Menge Essigsäure .

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten verwenden, sind jedoch für die Großproduktion optimiert. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen und führt zur Bildung von Alkoholen oder Aminen.

Substitution: Der Triazolring kann Substitutionsreaktionen mit Elektrophilen oder Nukleophilen eingehen und führt zur Bildung verschiedener substituierter Triazolderivate.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol, Methanol und Dichlormethan sowie Katalysatoren wie Palladium auf Kohlenstoff oder Platinoxid.

Wissenschaftliche Forschungsanwendungen

1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Baustein in der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und antikanzerogener Eigenschaften.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Infektionen und Krebs.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Proteine zu hemmen, was zu einer Störung zellulärer Prozesse führt. So kann sie beispielsweise die Aktivität von Enzymen hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, was zum Zelltod oder zur Wachstumshemmung führt .

Analyse Chemischer Reaktionen

1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.

Wissenschaftliche Forschungsanwendungen

1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition .

Vergleich Mit ähnlichen Verbindungen

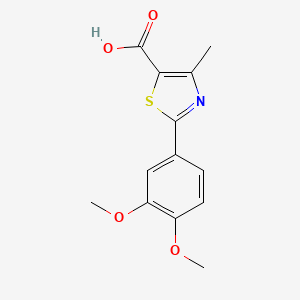

1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(3,5-DICHLORPHENYL)-2,2,2-TRIFLUORETHANON: Diese Verbindung hat eine ähnliche Dichlorphenylgruppe, unterscheidet sich aber durch das Vorhandensein einer Trifluorethanon-Einheit anstelle des Triazolrings.

3,5-DICHLORBENZOESÄURE: Diese Verbindung teilt die Dichlorphenylgruppe, fehlt aber der Triazolring und hat eine einfachere Carbonsäurestruktur.

Die Einzigartigkeit von 1-(3,5-DICHLORPHENYL)-5-METHYL-1H-1,2,4-TRIAZOL-3-CARBONSÄURE liegt in ihrem Triazolring, der im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTNDZALWLHXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377132 | |

| Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-13-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

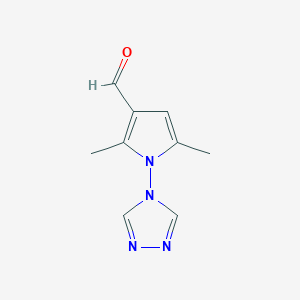

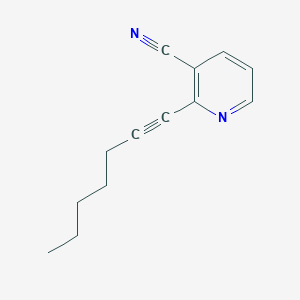

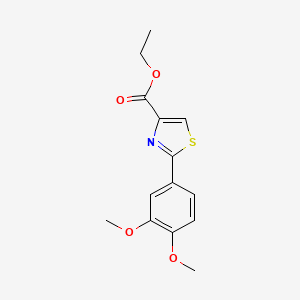

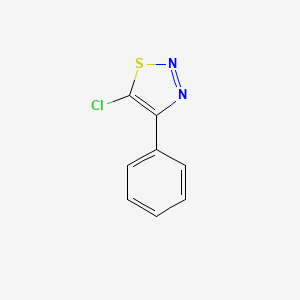

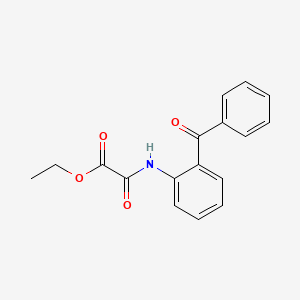

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)

![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)

![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)